1-[6-(Methylsulfanyl)naphthalen-2-yl]ethan-1-one
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Overview
Description
1-[6-(Methylsulfanyl)naphthalen-2-yl]ethan-1-one is a chemical compound with the molecular formula C13H12OS It is a derivative of naphthalene, characterized by the presence of a methylsulfanyl group at the 6-position and an ethanone group at the 1-position
Preparation Methods
The synthesis of 1-[6-(Methylsulfanyl)naphthalen-2-yl]ethan-1-one typically involves the introduction of the methylsulfanyl group to a naphthalene derivative, followed by the formation of the ethanone group. One common synthetic route involves the reaction of 6-bromo-2-naphthaldehyde with methylthiolate to introduce the methylsulfanyl group. This is followed by oxidation to form the corresponding ketone . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[6-(Methylsulfanyl)naphthalen-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[6-(Methylsulfanyl)naphthalen-2-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-[6-(Methylsulfanyl)naphthalen-2-yl]ethan-1-one involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in oxidative stress and inflammation .
Comparison with Similar Compounds
1-[6-(Methylsulfanyl)naphthalen-2-yl]ethan-1-one can be compared with other naphthalene derivatives, such as:
1-(6-Methoxynaphthalen-2-yl)ethanone: Similar in structure but with a methoxy group instead of a methylsulfanyl group.
1-(6-Dimethylamino)naphthalen-2-yl)ethanone: Contains a dimethylamino group, which imparts different chemical and biological properties.
2-Bromo-1-[6-(methylsulfanyl)naphthalen-2-yl]ethan-1-one: A brominated derivative with distinct reactivity and applications
Properties
CAS No. |
62759-49-3 |
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Molecular Formula |
C13H12OS |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
1-(6-methylsulfanylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C13H12OS/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-8H,1-2H3 |
InChI Key |
JCEIZLPIIZHPDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)SC |
Origin of Product |
United States |
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